molecular formula C11H12ClF2N B14026477 (S)-2-(4-Chlorobenzyl)-4,4-difluoropyrrolidine

(S)-2-(4-Chlorobenzyl)-4,4-difluoropyrrolidine

Cat. No.: B14026477
M. Wt: 231.67 g/mol
InChI Key: HQESCMXAJPAGKS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(4-CHLOROPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a 4-chlorophenylmethyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(4-CHLOROPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 4,4-difluoropyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-[(4-CHLOROPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-CHLOROPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylmethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-[(4-CHLOROPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(4-CHLOROPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[(4-BROMOPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE
  • (2S)-2-[(4-FLUOROPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE
  • (2S)-2-[(4-METHOXYPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE

Uniqueness

(2S)-2-[(4-CHLOROPHENYL)METHYL]-4,4-DIFLUORO-PYRROLIDINE is unique due to the presence of the 4-chlorophenylmethyl group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern and fluorine atoms contribute to its stability and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C11H12ClF2N

Molecular Weight

231.67 g/mol

IUPAC Name

(2S)-2-[(4-chlorophenyl)methyl]-4,4-difluoropyrrolidine

InChI

InChI=1S/C11H12ClF2N/c12-9-3-1-8(2-4-9)5-10-6-11(13,14)7-15-10/h1-4,10,15H,5-7H2/t10-/m0/s1

InChI Key

HQESCMXAJPAGKS-JTQLQIEISA-N

Isomeric SMILES

C1[C@@H](NCC1(F)F)CC2=CC=C(C=C2)Cl

Canonical SMILES

C1C(NCC1(F)F)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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